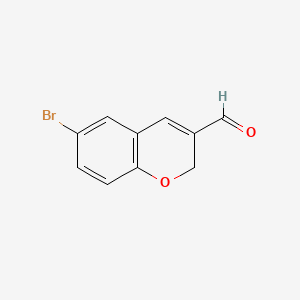

6-bromo-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMACKWGLPRYSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206161 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-37-0 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route, an in-depth experimental protocol, and the necessary characterization data. The synthesis involves the base-catalyzed reaction of 5-bromosalicylaldehyde with acrolein, a reliable method for constructing the 2H-chromene scaffold. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, offering a clear pathway to obtaining this versatile intermediate.

Introduction

The 2H-chromene core is a privileged scaffold found in a wide array of natural products and biologically active molecules. The presence of a carbaldehyde group at the 3-position and a bromine atom at the 6-position of the 2H-chromene ring system in this compound makes it a highly versatile intermediate for further chemical modifications. These functional groups allow for a diverse range of transformations, making this compound a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including in the development of novel anticancer and anti-inflammatory agents.[1] This guide will focus on the most direct and commonly employed synthetic strategy to prepare this compound.

Core Synthetic Pathway

The most direct and established method for the synthesis of this compound is the reaction between 5-bromosalicylaldehyde and acrolein. This reaction proceeds via an oxa-Michael (conjugate) addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final product. A base is typically employed to facilitate the initial deprotonation of the phenol.

Below is a diagram illustrating the logical relationship of this synthetic pathway.

Caption: Logical flow of the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the synthesis of analogous 2H-chromene-3-carbaldehydes.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 5-Bromosalicylaldehyde | 201.02 | 1761-61-1 |

| Acrolein | 56.06 | 107-02-8 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 |

| Dioxane | 88.11 | 123-91-1 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Hexane | 86.18 | 110-54-3 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |

Procedure

-

To a stirred solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in dioxane (100 mL) in a round-bottom flask, add potassium carbonate (1.37 g, 9.9 mmol).

-

Heat the mixture to reflux (approximately 101 °C).

-

Slowly add acrolein (4.2 mL, 62.1 mmol) dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue refluxing the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of dioxane.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane/ethyl acetate) to afford this compound as a solid.

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₂[1] |

| Molecular Weight | 239.07 g/mol [1] |

| Appearance | Yellow powder[1] |

| Purity | ≥ 95% (NMR)[1] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 9.65 (s, 1H, CHO), 7.55 (s, 1H, H-4), 7.40 (dd, J = 8.8, 2.5 Hz, 1H, H-7), 7.35 (d, J = 2.5 Hz, 1H, H-5), 6.90 (d, J = 8.8 Hz, 1H, H-8), 4.90 (s, 2H, H-2). |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 189.5, 153.0, 134.0, 132.5, 130.0, 128.0, 125.0, 118.5, 116.0, 65.0. |

| Mass Spectrometry (MS) | m/z: 238 [M]+, 240 [M+2]+ |

| Infrared (IR) ν (cm⁻¹) | ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic). |

Note: NMR and IR data are predicted based on the structure and data for analogous compounds and may vary slightly.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acrolein is highly toxic, flammable, and a lachrymator. It should be handled with extreme caution.

-

Dioxane is a flammable liquid and a suspected carcinogen.

-

5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined procedure, based on the reaction of 5-bromosalicylaldehyde with acrolein, is a robust and efficient method for obtaining this valuable synthetic intermediate. The provided experimental protocol, characterization data, and safety information are intended to support researchers in the successful and safe synthesis of this compound, thereby facilitating its use in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide on the Vilsmeier-Haack Reaction for the Synthesis of 6-bromo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction as a potential method for the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific transformation, this document outlines a proposed synthetic strategy, including the preparation of the necessary precursor, 6-bromo-2H-chromene, and a detailed protocol for its subsequent formylation via the Vilsmeier-Haack reaction. The guide also discusses the mechanistic aspects and potential side reactions based on analogous systems.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] The active electrophile, a chloroiminium ion, then attacks the electron-rich substrate, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the corresponding aldehyde.[2][3]

The reaction is widely used in the synthesis of a variety of aldehydes and has applications in the construction of complex heterocyclic systems.[4] Its utility in the formylation of chromene systems, while not extensively documented for the specific target molecule, can be inferred from reactions on related structures.

Proposed Synthetic Pathway

A two-step synthetic approach is proposed for the synthesis of this compound, commencing with the preparation of the 6-bromo-2H-chromene precursor followed by its Vilsmeier-Haack formylation.

Figure 1: Proposed two-part synthetic workflow.

Part 1: Synthesis of 6-bromo-2H-chromene

The synthesis of the 6-bromo-2H-chromene precursor can be achieved through the condensation of 5-bromosalicylaldehyde with a suitable two-carbon synthon, such as acetaldehyde, in the presence of a base. This method is analogous to the synthesis of other 2H-chromene derivatives.[5]

Materials:

-

5-bromosalicylaldehyde

-

Acetaldehyde

-

Pyrrolidine (or other suitable base)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).

-

Dissolve the starting material in toluene.

-

Add an excess of acetaldehyde (e.g., 3.0 eq).

-

To this solution, add a catalytic amount of pyrrolidine (e.g., 0.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromo-2H-chromene.

Part 2: Vilsmeier-Haack Formylation of 6-bromo-2H-chromene

The core of this technical guide is the Vilsmeier-Haack formylation of the prepared 6-bromo-2H-chromene. The electron-rich nature of the 2H-chromene ring system makes it a suitable substrate for this reaction. The formylation is expected to occur at the C3 position of the chromene ring, which is activated by the adjacent oxygen atom.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][3]

-

Electrophilic Aromatic Substitution: The electron-rich 2H-chromene attacks the Vilsmeier reagent, leading to the formation of a resonance-stabilized cationic intermediate.

-

Iminium Salt Formation: Subsequent elimination of a proton restores aromaticity and generates an iminium salt.

-

Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to the final aldehyde product, this compound.

Figure 2: Simplified Vilsmeier-Haack reaction pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

6-bromo-2H-chromene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (e.g., 1.2 eq) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-bromo-2H-chromene (1.0 eq) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Potential Side Reactions and Regioselectivity

Based on literature precedents for the Vilsmeier-Haack reaction on similar heterocyclic systems, a potential side reaction could be the chlorination at the C4 position of the chromene ring. This would lead to the formation of 4-chloro-6-bromo-2H-chromene-3-carbaldehyde. The reaction conditions, particularly the temperature and the stoichiometry of the Vilsmeier reagent, may influence the formation of this byproduct. Careful optimization of the reaction conditions may be necessary to maximize the yield of the desired product.

The formylation is expected to be highly regioselective for the C3 position due to the electronic activation provided by the pyran oxygen.

Data Presentation

The following tables summarize the expected reactants, reagents, and potential products with their key identifiers.

Table 1: Reactants and Reagents

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 5-bromosalicylaldehyde | Br-C₆H₃(OH)CHO | C₇H₅BrO₂ | 201.02 | Starting Material |

| Acetaldehyde | CH₃CHO | C₂H₄O | 44.05 | Reagent |

| 6-bromo-2H-chromene | C₉H₇BrO | 211.06 | Substrate | |

| N,N-Dimethylformamide | (CH₃)₂NCHO | C₃H₇NO | 73.09 | Reagent/Solvent |

| Phosphorus oxychloride | POCl₃ | Cl₃OP | 153.33 | Reagent |

Table 2: Expected Products and Potential Byproducts

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₀H₇BrO₂ | 239.07 | |

| 4-chloro-6-bromo-2H-chromene-3-carbaldehyde | C₁₀H₆BrClO₂ | 273.51 |

Conclusion

The Vilsmeier-Haack reaction presents a viable, albeit not directly documented, method for the synthesis of this compound. This technical guide provides a detailed, proposed experimental protocol based on established chemical principles and reactions of analogous compounds. The successful implementation of this synthetic route would provide valuable access to a versatile building block for drug discovery and materials science. Researchers should be mindful of the potential for side reactions, such as chlorination, and may need to optimize the reaction conditions to achieve the desired outcome. Further experimental investigation is warranted to validate and refine the proposed methodology.

References

spectroscopic data of 6-bromo-2H-chromene-3-carbaldehyde (NMR, IR, MS)

A Technical Guide to the Spectroscopic Data of 6-bromo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No. 57543-37-0).[1][2] This compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and fluorescent probes.[1][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties

-

Appearance: Yellow powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the structure of organic molecules. The data presented here are representative values and may vary slightly based on the solvent and spectrometer frequency used.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.5 - 10.0 | s (singlet) | -CHO (H-1') |

| ~7.5 - 7.8 | s (singlet) | H-4 |

| ~7.4 - 7.6 | m (multiplet) | Aromatic Protons |

| ~7.2 - 7.4 | m (multiplet) | Aromatic Protons |

| ~6.8 - 7.0 | m (multiplet) | Aromatic Protons |

| ~4.8 - 5.2 | s (singlet) | -OCH₂- (H-2) |

Note: Specific peak assignments for the aromatic region (H-5, H-7, H-8) require advanced 2D NMR techniques for unambiguous confirmation. The aldehyde proton is expected to be the most downfield signal.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | -CHO (C-1') |

| ~150 - 155 | C-8a |

| ~130 - 140 | C-4 |

| ~120 - 130 | Aromatic Carbons |

| ~115 - 120 | C-4a, C-6 |

| ~65 - 70 | -OCH₂- (C-2) |

Note: Carbon assignments are based on typical chemical shifts for similar chromene structures. The carbonyl carbon of the aldehyde is the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 - 1685 | Strong | C=O Stretch (α,β-unsaturated aldehyde) |

| ~1680 - 1640 | Medium | C=C Stretch (alkene) |

| ~1600 - 1450 | Medium | Aromatic C=C Stretch |

| ~1300 - 1150 | Strong | C-O Stretch (aryl ether) |

| ~690 - 515 | Medium | C-Br Stretch |

Note: The presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic peaks for this molecule.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

| m/z Value | Interpretation |

| 238 & 240 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| Varies | Fragmentation pattern consistent with the loss of CHO, Br, etc. |

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive feature in the mass spectrum of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-5 seconds.[7]

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are necessary.[8]

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film.

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Thin Film (solution): Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean salt plate.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.[4]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques for this type of molecule include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.[9]

-

Direct Infusion/Probe: The solid or dissolved sample is introduced directly into the ionization source.

-

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peaks (confirming the molecular weight) and interpret the fragmentation pattern to support the proposed structure. Pay special attention to the isotopic pattern for bromine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. ekwan.github.io [ekwan.github.io]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. 6-bromo-2H-chromene | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: A Technical Guide to Starting Materials and Core Methodologies

For Immediate Release

This technical guide provides an in-depth analysis of the primary synthetic routes for 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic compound in medicinal chemistry and drug discovery.[1] The document outlines the key starting materials, provides detailed experimental protocols for major synthetic pathways, and presents visual diagrams of the reaction workflows. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The synthesis of the 6-bromo-2H-chromene scaffold predominantly relies on the use of precursors already containing the bromine atom at the desired position. The most crucial starting material is 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde), which serves as the foundational building block for constructing the chromene ring system with the bromine atom correctly positioned at the C6 carbon.

Core Synthetic Strategies and Starting Materials

Two principal strategies emerge for the synthesis of this compound and its structural analog, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde: the direct condensation of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, and the Vilsmeier-Haack reaction of a substituted 2-hydroxyacetophenone.

Pathway 1: Oxa-Michael/Aldol Condensation

A direct and efficient method for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a substituted salicylaldehyde with acrolein.[2] This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation. For the target molecule, this pathway utilizes 5-bromosalicylaldehyde as the key starting material.

Pathway 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and can be applied to synthesize 3-formylchromones.[3][4][5] While this yields a 4-oxo-4H-chromene (chromone) rather than a 2H-chromene, it is a critical and closely related synthesis. The reaction starts with a substituted 2-hydroxyacetophenone and uses a Vilsmeier reagent, formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Summary of Starting Materials

The selection of starting materials is contingent on the chosen synthetic pathway. The table below summarizes the precursors for the synthesis of this compound and related structures.

| Target Compound | Synthetic Pathway | Primary Starting Material 1 | Primary Starting Material 2 | Reagents/Catalysts |

| This compound | Oxa-Michael/Aldol Condensation | 5-Bromosalicylaldehyde | Acrolein | K₂CO₃, Dioxane |

| 6-bromo-4-oxo-4H-chromene-3-carbaldehyde | Vilsmeier-Haack Reaction | 1-(5-Bromo-2-hydroxyphenyl)ethanone | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) |

| 3-Acetyl-6-bromo-2H-chromene | Base-catalyzed Condensation | 5-Bromo-2-hydroxybenzaldehyde | But-3-en-2-one (Methyl vinyl ketone) | K₂CO₃, Butan-2-one |

| 6-Bromo-2,2-dimethyl-2H-chromene | Base-catalyzed Condensation | 5-Bromosalicylaldehyde | Acetone | Pyrrolidine, Toluene |

Experimental Protocols

Protocol 1: Synthesis of 2H-Chromene-3-carbaldehydes via Oxa-Michael/Aldol Condensation (General Procedure)

This protocol is based on the general synthesis of 2H-chromene-3-carbaldehydes from salicylaldehydes and acrolein.[2]

Materials:

-

Substituted Salicylaldehyde (e.g., 5-Bromosalicylaldehyde)

-

Acrolein

-

Potassium Carbonate (K₂CO₃)

-

Dioxane

Procedure:

-

A mixture of the salicylaldehyde derivative (1 molar equivalent) and potassium carbonate in dioxane is prepared in a round-bottom flask.

-

Acrolein (1 molar equivalent) is added to the mixture.

-

The reaction mixture is heated to reflux for approximately 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2H-chromene-3-carbaldehyde derivative.

Protocol 2: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol provides a representative procedure for the synthesis of the 6-bromo-3-formylchromone scaffold.[3]

Materials:

-

1-(5-Bromo-2-hydroxyphenyl)ethanone

-

N,N-Dimethylformamide (DMF), dry

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Ethanol or DMF for recrystallization

Procedure:

-

Vilsmeier Reagent Preparation: In a stirred solution of dry DMF (~10 molar equivalents), POCl₃ (~4 molar equivalents) is added dropwise under an inert atmosphere. The temperature is maintained between 0-10 °C. The mixture is then stirred for an additional hour at 50 °C to ensure the complete formation of the Vilsmeier reagent.[3]

-

Reaction with Acetophenone: The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone (1 molar equivalent), is dissolved in a minimal amount of dry DMF and added dropwise to the prepared Vilsmeier reagent.[3]

-

Reaction Progression: The reaction mixture is heated to a temperature between 70-90 °C and stirred for several hours. The reaction is monitored by TLC.[3]

-

Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.[3]

-

Isolation and Purification: The precipitate that forms is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield pure 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

Caption: Oxa-Michael/Aldol Condensation Workflow.

Caption: Vilsmeier-Haack Synthesis Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Chromene-3-Carbaldehyde Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromene-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chromene-3-carbaldehydes, alongside a detailed examination of key synthetic methodologies. Experimental protocols for seminal reactions, quantitative data on reaction efficiencies, and spectroscopic characterization are presented to offer a comprehensive resource for chemists. Furthermore, this guide elucidates the significant role of chromene-3-carbaldehyde derivatives in drug discovery, with a focus on their mechanisms of action in anticancer and antimicrobial applications. Signaling pathways and molecular interactions are visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.

Discovery and History

The chromene scaffold is a fundamental structural motif found in a plethora of natural products and synthetic compounds with diverse pharmacological activities. While a definitive singular "discovery" of the parent 2H-chromene-3-carbaldehyde is not prominently documented in early chemical literature, its emergence is intrinsically linked to the development of formylation reactions in organic chemistry. Key historical reactions such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, traditionally used for the formylation of activated aromatic rings, were pivotal in accessing this valuable aldehyde functionality on the chromene nucleus. The realization of chromene-3-carbaldehydes as crucial synthetic intermediates spurred the development of more direct and efficient synthetic routes throughout the 20th and 21st centuries, solidifying their importance in medicinal chemistry and materials science.[1][2][3][4][5]

Synthetic Methodologies

The synthesis of chromene-3-carbaldehydes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds and has been successfully applied to the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanones.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10][11]

Experimental Protocol: Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde [6]

-

To a stirred solution of flavanone (1.0 eq) in DMF (10 vol), POCl₃ (3.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 4-6 hours.

-

Upon completion (monitored by TLC), the reaction mixture is carefully poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the desired 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

Table 1: Synthesis of 4-Aryl-4-chloro-2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction [6]

| Entry | Flavanone Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde | 85 |

| 2 | 4-Methoxyphenyl | 4-chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde | 82 |

| 3 | 4-Chlorophenyl | 4-chloro-2-(4-chlorophenyl)-2H-chromene-3-carbaldehyde | 88 |

Domino Oxa-Michael/Aldol Condensation

A highly efficient and atom-economical route to 2H-chromene-3-carbaldehydes involves a domino oxa-Michael/aldol condensation reaction between salicylaldehydes and α,β-unsaturated aldehydes, such as acrolein or cinnamaldehyde.[3][12][13] This method is often catalyzed by a base, such as potassium carbonate or an amine like pyrrolidine.

Experimental Protocol: Synthesis of 2H-chromene-3-carbaldehyde [12]

-

A mixture of salicylaldehyde (1.0 eq), acrolein (1.2 eq), and potassium carbonate (0.2 eq) in dioxane (10 vol) is refluxed for 2 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield 2H-chromene-3-carbaldehyde.

Table 2: Synthesis of 2-Substituted-2H-chromene-3-carbaldehydes via Domino Oxa-Michael/Aldol Condensation [12]

| Entry | Salicylaldehyde | α,β-Unsaturated Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Salicylaldehyde | Acrolein | K₂CO₃ | Dioxane | 2 | 85-95 |

| 2 | Salicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | 12 | 80-90 |

| 3 | 5-Bromosalicylaldehyde | Acrolein | K₂CO₃ | Dioxane | 2 | 88 |

| 4 | 3-Methoxysalicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | 12 | 85 |

Spectroscopic Characterization

The structural elucidation of chromene-3-carbaldehydes is routinely performed using spectroscopic techniques, primarily ¹H and ¹³C NMR.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Phenyl-2H-chromene-3-carbaldehyde [6][14]

| Proton/Carbon | ¹H NMR | ¹³C NMR |

| H-2 | ~6.4 (s) | ~75.0 |

| H-4 | - | ~130.0 |

| Aldehyde CHO | ~10.3 (s) | ~190.0 |

| Aldehyde C=O | - | ~190.0 |

| Phenyl H | ~7.3-7.5 (m) | ~128.0-140.0 |

Therapeutic Potential and Signaling Pathways

Chromene-3-carbaldehyde derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. Their therapeutic efficacy often stems from their ability to interact with and modulate key cellular signaling pathways.

Anticancer Activity

Several chromene derivatives have been identified as potent microtubule-targeting agents.[2][15][16][17][18] They disrupt microtubule dynamics by binding to tubulin, often at the colchicine binding site, which leads to the inhibition of microtubule polymerization. This disruption of the cytoskeleton induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[2][19]

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[1] Certain 4-aryl-4H-chromene derivatives have demonstrated significant inhibitory activity against c-Src kinase.[20][21][22] By blocking the kinase activity of c-Src, these compounds can disrupt downstream signaling pathways that promote cancer progression.

References

- 1. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2H-Chromene synthesis [organic-chemistry.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. growingscience.com [growingscience.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]

- 14. ias.ac.in [ias.ac.in]

- 15. Discovery of a Novel Microtubule Targeting Agent as an Adjuvant for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism-guided discovery of chromene-chalcone hybrids targeting PKM2 and microtubules for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

Preliminary Biological Screening of Bromo-Chromene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of bromo-chromene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The incorporation of a bromine atom into the chromene scaffold has been shown to modulate the pharmacological properties of these molecules, leading to promising antimicrobial, anticancer, and antioxidant activities. This document outlines detailed experimental protocols for key biological assays, presents a summary of quantitative data from various studies, and visualizes complex biological processes and workflows using Graphviz diagrams.

Introduction to Bromo-Chromene Derivatives

Chromene, a benzopyran, is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell permeability and target engagement. Bromo-chromene derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for further investigation in drug development pipelines.

Data Presentation: Biological Activities of Bromo-Chromene Derivatives

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various bromo-chromene derivatives as reported in the scientific literature.

Table 1: Antimicrobial Activity of Bromo-Chromene Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound Name | Microbial Strain | MIC (µg/mL) | Reference Compound |

| 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | - |

| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | - |

| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus | 4 | Ciprofloxacin |

| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis | 1-4 | Ciprofloxacin |

| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus aureus | 4 | - |

Data compiled from available research.[2]

Table 2: Anticancer Activity of Bromo-Chromene Derivatives (IC50 in µM)

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core (135o) | A549 (Epithelial Adenocarcinoma) | 17.5 | Cisplatin |

| K562 (Leukemia) | 10.6 | Cisplatin | |

| MCF-7 (Breast Adenocarcinoma) | 15.3 | Cisplatin | |

| MOLT-4 (Acute Lymphoblastic Leukemia) | 24.8 | Cisplatin | |

| 8-bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile derivative (6h) | MCF-7 (Breast Adenocarcinoma) | 17.5 ± 1.1 | - |

| Benzochromene derivative (4e) with a bromo group | MCF-7, HepG-2, HCT-116 | Significant anticancer effects | Doxorubicin |

Data compiled from available research.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key biological screening assays cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test bromo-chromene derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the bromo-chromene derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Bromo-chromene derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-chromene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Materials:

-

DPPH solution in methanol or ethanol

-

Bromo-chromene derivatives

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the bromo-chromene derivatives in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway potentially modulated by bromo-chromene derivatives.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-bromo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-2H-chromene-3-carbaldehyde is a versatile synthetic intermediate characterized by a reactive aldehyde group appended to a privileged chromene scaffold. This technical guide provides a comprehensive analysis of the reactivity of this aldehyde functionality, detailing its participation in a range of pivotal organic transformations including synthesis, oxidation, reduction, Knoevenagel condensation, and Wittig reactions. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and synthesis of novel compounds with potential therapeutic and technological applications.

Introduction

The 2H-chromene framework is a core structural motif found in a wide array of natural products and biologically active molecules. The presence of a bromine atom at the 6-position and an aldehyde group at the 3-position of the 2H-chromene ring system in this compound offers multiple avenues for chemical modification. The aldehyde group, in particular, serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the chemical behavior of this aldehyde group, providing a detailed examination of its reactivity profile. Derivatives of this compound are intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent probes and organic light-emitting diode (OLED) materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57543-37-0 | |

| Molecular Formula | C₁₀H₇BrO₂ | |

| Molecular Weight | 239.07 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥ 95% (NMR) | |

| Storage Conditions | Store at 0-8 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a base-catalyzed reaction between 5-bromosalicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. This transformation proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate characterized by a reactive aldehyde group appended to a privileged chromene scaffold. This technical guide provides a comprehensive analysis of the reactivity of this aldehyde functionality, detailing its participation in a range of pivotal organic transformations including synthesis, oxidation, reduction, Knoevenagel condensation, and Wittig reactions. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and synthesis of novel compounds with potential therapeutic and technological applications.

Introduction

The 2H-chromene framework is a core structural motif found in a wide array of natural products and biologically active molecules. The presence of a bromine atom at the 6-position and an aldehyde group at the 3-position of the 2H-chromene ring system in this compound offers multiple avenues for chemical modification. The aldehyde group, in particular, serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the chemical behavior of this aldehyde group, providing a detailed examination of its reactivity profile. Derivatives of this compound are intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent probes and organic light-emitting diode (OLED) materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57543-37-0 | |

| Molecular Formula | C₁₀H₇BrO₂ | |

| Molecular Weight | 239.07 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥ 95% (NMR) | |

| Storage Conditions | Store at 0-8 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a base-catalyzed reaction between 5-bromosalicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. This transformation proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related chromene derivatives.

-

Materials: 5-bromosalicylaldehyde, acrolein, potassium carbonate (K₂CO₃), dioxane.

-

Procedure:

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in dioxane, add potassium carbonate (1.2 eq).

-

Heat the mixture to reflux.

-

Slowly add acrolein (1.1 eq) to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

-

Expected Yield: 70-80%

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that readily undergoes a variety of chemical transformations.

Caption: Key reactions of the aldehyde group.

Oxidation to Carboxylic Acid

The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 6-bromo-2H-chromene-3-carboxylic acid, using a variety of oxidizing agents.

-

Materials: this compound, potassium permanganate (KMnO₄), acetone, water.

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2H-chromene-3-carboxylic acid.

-

-

Expected Yield: 85-95%

Table 2: Quantitative Data for Oxidation

| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| 6-bromo-2H-chromene-3-carboxylic acid | C₁₀H₆BrO₃ | 269.06 | 85-95 | 8.5-8.6 (s, 1H, H-4), 7.5-7.7 (m, 3H, Ar-H), 5.0-5.1 (s, 2H, H-2), 12.0-13.0 (br s, 1H, COOH) |

Reduction to Alcohol

The aldehyde is readily reduced to the primary alcohol, (6-bromo-2H-chromen-3-yl)methanol, using mild reducing agents such as sodium borohydride.

-

Materials: this compound, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (6-bromo-2H-chromen-3-yl)methanol.

-

-

Expected Yield: >95%

Table 3: Quantitative Data for Reduction

| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| (6-bromo-2H-chromen-3-yl)methanol | C₁₀H₉BrO₂ | 241.08 | >95 | 7.3-7.5 (m, 3H, Ar-H), 6.5-6.6 (s, 1H, H-4), 4.8-4.9 (s, 2H, H-2), 4.2-4.3 (d, 2H, CH₂OH), 1.8-2.0 (t, 1H, OH) |

Knoevenagel Condensation

The aldehyde undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated products.

-

Materials: this compound, malononitrile, piperidine, ethanol.

-

Procedure:

-

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-((6-bromo-2H-chromen-3-yl)methylene)malononitrile.

-

-

Expected Yield: 90-98%

Table 4: Quantitative Data for Knoevenagel Condensation

| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| 2-((6-bromo-2H-chromen-3-yl)methylene)malononitrile | C₁₃H₇BrN₂O | 287.12 | 90-98 | 8.0-8.1 (s, 1H, =CH), 7.6-7.8 (m, 3H, Ar-H), 7.2-7.3 (s, 1H, H-4), 5.1-5.2 (s, 2H, H-2) |

Wittig Reaction

The Wittig reaction of this compound with phosphorus ylides provides a reliable method for the synthesis of various substituted alkenes.

-

Materials: this compound, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), tetrahydrofuran (THF).

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford 6-bromo-3-vinyl-2H-chromene.

-

-

Expected Yield: 75-85%

Table 5: Quantitative Data for Wittig Reaction

| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| 6-bromo-3-vinyl-2H-chromene | C₁₁H₉BrO | 237.10 | 75-85 | 7.3-7.5 (m, 3H, Ar-H), 6.6-6.8 (m, 1H, H-4), 6.4-6.6 (dd, 1H, =CH-), 5.2-5.4 (m, 2H, =CH₂), 4.9-5.0 (s, 2H, H-2) |

Biological Significance and Potential Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of chromene derivatives has been implicated in various biological activities. For instance, some chromene derivatives are known to interact with the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Furthermore, certain chromene derivatives have demonstrated antimicrobial activity, potentially through the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.

Caption: Proposed mechanism of antimicrobial action.

The diverse reactivity of the aldehyde group in this compound allows for the synthesis of a wide range of derivatives that can be screened for their biological activities and to further elucidate their mechanisms of action.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, enabling the straightforward synthesis of diverse derivatives. This technical guide has provided detailed experimental protocols and quantitative data for key reactions of the aldehyde group, including oxidation, reduction, Knoevenagel condensation, and the Wittig reaction. The potential for derivatives of this compound to interact with important biological pathways highlights its significance in drug discovery and development. The information presented herein serves as a comprehensive resource for researchers aiming to exploit the rich chemistry of this versatile intermediate.

CAS number and molecular weight of 6-bromo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2H-chromene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate.

Physicochemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 57543-37-0 |

| Molecular Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol |

| Appearance | Yellow powder |

| Purity | ≥95% |

| Storage | Store at 0-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 5-bromosalicylaldehyde with acrolein. The following is a representative experimental protocol adapted from general methods for the synthesis of 2H-chromene-3-carbaldehydes.[1]

Experimental Protocol: Synthesis via Oxa-Michael-Aldol Reaction

Materials:

-

5-bromosalicylaldehyde

-

Acrolein

-

Potassium Carbonate (K₂CO₃)

-

Dioxane

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in dioxane.

-

Addition of Reagents: To the solution, add potassium carbonate (a catalytic amount) followed by the dropwise addition of acrolein (1.2 equivalents).

-

Reaction: The reaction mixture is heated to reflux and stirred for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a yellow solid.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules due to its reactive aldehyde group and the chromene scaffold.[2] It serves as a precursor for the development of novel compounds with potential applications in pharmaceuticals and materials science.[2]

Caption: Synthetic pathways from this compound.

References

An In-depth Technical Guide to the Solubility of 6-bromo-2H-chromene-3-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility profile of 6-bromo-2H-chromene-3-carbaldehyde. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document provides a robust framework for understanding and determining its solubility. This includes predicted qualitative solubility in a range of common organic solvents, based on fundamental chemical principles, and comprehensive experimental protocols for empirical validation.

Molecular Structure and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. This compound possesses a unique chemical architecture that influences its interaction with various solvents.

Structure:

-

Polar Functional Groups: The presence of a carbonyl group (C=O) in the aldehyde and an ether linkage (-O-) within the chromene ring introduces polarity to the molecule.

-

Aromatic System: The benzene ring is largely nonpolar.

-

Halogen Substituent: The bromine atom adds to the molecular weight and has a modest influence on polarity.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents is presented below. It is crucial to recognize that these are theoretical predictions and should be substantiated through experimental testing.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent Category | Solvent | Molecular Formula | Polarity Index | Quantitative Solubility (at 25°C) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 6.4 | Data not available | ||

| Acetone | C₃H₆O | 5.1 | Data not available | ||

| Acetonitrile | CH₃CN | 5.8 | Data not available | ||

| Polar Protic | Methanol | CH₃OH | 5.1 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | ||

| Isopropanol | C₃H₈O | 3.9 | Data not available | ||

| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | ||

| Hexane | C₆H₁₄ | 0.1 | Data not available | ||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.[2][3]

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Materials:

-

This compound

-

A selection of organic solvents

-

Screw-cap vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility based on the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Experimental workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically.

-

Solvent Polarity: As predicted in the qualitative assessment, solvents with polarities that more closely match that of the solute are likely to be more effective.

-

Purity of the Compound: Impurities can alter the measured solubility. It is recommended to use a highly purified sample of this compound for accurate measurements.

This guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is currently limited, the provided theoretical framework and experimental protocols will enable the generation of reliable and accurate solubility profiles, which are critical for applications in drug development, chemical synthesis, and material science.

References

Methodological & Application

Applications of 6-Bromo-2H-chromene-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2H-chromene-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. The chromene scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The presence of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position allows for diverse chemical modifications, leading to the synthesis of novel derivatives with potential therapeutic applications. These derivatives have been investigated for their anticancer, antimicrobial, and other pharmacological activities. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and data presentation.

Therapeutic Applications

Derivatives of this compound have demonstrated promising activity in several therapeutic areas, primarily in oncology and infectious diseases. The strategic derivatization of the carbaldehyde group has yielded compounds with potent biological effects.

Anticancer Activity

The chromene nucleus is a well-established pharmacophore in the development of anticancer agents. Derivatives synthesized from this compound have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), a critical process for eliminating malignant cells.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Chromene derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi. The incorporation of the this compound scaffold into novel molecular structures has led to the discovery of potent antimicrobial agents.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of 6-Bromo-chromene Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Pyrazolo[1,5-a]pyrimidine | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | [1] |

| 1b | Thiazole | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | [1] |

| 1c | 1,3,4-Thiadiazole | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | [1] |

Table 2: Antimicrobial Activity of 6-Bromo-chromene Derivatives

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2a | Thiazole | Enterococcus faecalis | Strong Inhibition | [2] |

| 2b | Thiazole | Pseudomonas aeruginosa | Strong Inhibition | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Schiff Base Derivatives from this compound (General Protocol)

Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound with a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

-

Add 1 equivalent of the primary amine to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Activity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HEPG2)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-